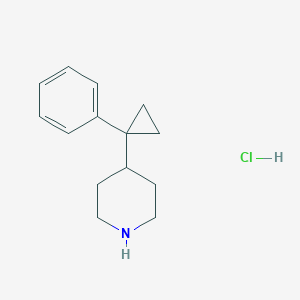
4-(1-Phenylcyclopropyl)piperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenylcyclopropyl)piperidine;hydrochloride is a chemical compound with the CAS number 2580226-62-41. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not well-documented in the available literature. However, the synthesis of similar piperidine derivatives often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination2.Molecular Structure Analysis
The molecular structure of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not readily available in the literature. However, it’s known that the compound has a molecular weight of 237.773.Chemical Reactions Analysis
The specific chemical reactions involving 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various substituted piperidines2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is a powder at room temperature3.科学的研究の応用
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : A series of piperidine derivatives, including 4-(1-Phenylcyclopropyl)piperidine hydrochloride, were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and phenyl groups significantly enhanced their activity. These compounds, especially 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potent inhibition of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- Piperidine Compounds as Cytotoxic Agents : Certain 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, related to the piperidine structure, demonstrated significant cytotoxicity against various cancer cells. These compounds emerged as a new class of cytotoxic and anticancer agents, with some showing promising activity against colon cancers (Dimmock et al., 1998).
Gastric Antisecretory Agents
- Piperidine Derivatives for Gastric Antisecretory Activity : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to 4-(1-Phenylcyclopropyl)piperidine, showed potent gastric antisecretory properties. These compounds, especially fenoctimine, demonstrated significant efficacy without anticholinergic activity, indicating potential for treating peptic ulcer disease (Scott et al., 1983).
Antimycobacterial Agents
- Spiro-piperidin-4-ones as Antimycobacterial Agents : The synthesis of spiro-piperidin-4-ones, which are structurally related to piperidine derivatives, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds, including 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, were found to be significantly more potent than existing treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
Safety And Hazards
The safety and hazards associated with 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
将来の方向性
The future directions for research on 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, given the importance of piperidine derivatives in the pharmaceutical industry, further research into the synthesis, properties, and potential applications of this compound could be beneficial2.
特性
IUPAC Name |
4-(1-phenylcyclopropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-12(5-3-1)14(8-9-14)13-6-10-15-11-7-13;/h1-5,13,15H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUNUAVXVZQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Phenylcyclopropyl)piperidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

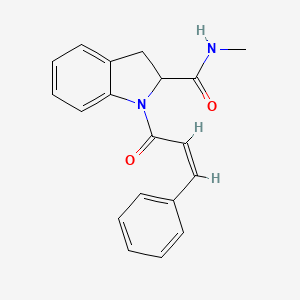
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
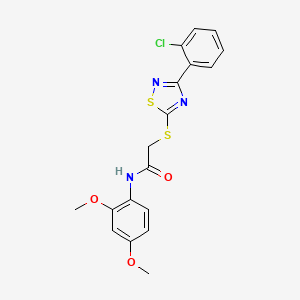
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
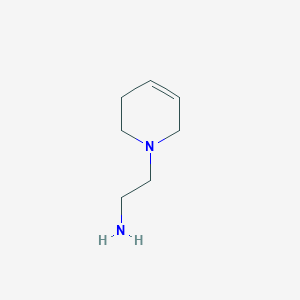
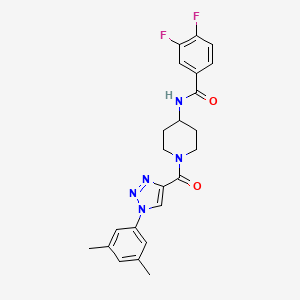
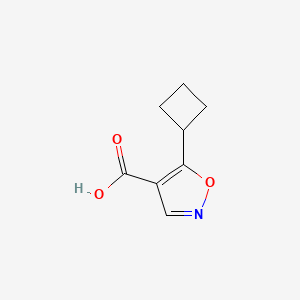
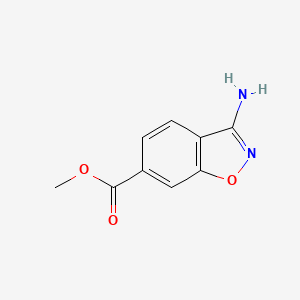
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)